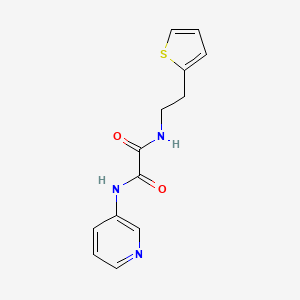

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

Description

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is an organic compound that features both pyridine and thiophene moieties These heterocyclic structures are known for their significant biological and chemical properties

Properties

IUPAC Name |

N'-pyridin-3-yl-N-(2-thiophen-2-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c17-12(15-7-5-11-4-2-8-19-11)13(18)16-10-3-1-6-14-9-10/h1-4,6,8-9H,5,7H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJHVEJBFYDXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide typically involves the reaction of pyridine derivatives with thiophene derivatives under specific conditions. One common method involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by further reactions to introduce the oxalamide group .

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalysts such as magnesium oxide nanoparticles to enhance the reaction efficiency and yield. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, tert-butyl hydroperoxide, and various catalysts. The reaction conditions typically involve controlled temperatures and solvents such as toluene or ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structures allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one

- Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives

Uniqueness

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is unique due to its specific combination of pyridine and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a compound characterized by its unique structural features, including pyridine and thiophene moieties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1251560-52-7 |

| Molecular Formula | C13H13N3O2S |

| Molecular Weight | 275.33 g/mol |

Target of Action

The primary target of this compound is receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and metabolism.

Mode of Action

This compound acts as an inhibitor of RTKs, disrupting the signaling pathways associated with cell proliferation. By inhibiting these pathways, it demonstrates potential cytotoxic effects against various cancer cell lines, showing greater potency than established drugs like imatinib.

Biochemical Pathways Affected

The inhibition of RTKs by this compound leads to alterations in several biochemical pathways, particularly those involved in:

- Cell Growth

- Metabolism

These disruptions can result in the induction of apoptosis in cancer cells, making the compound a candidate for further development in cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung and breast cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in multiple studies .

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound has shown promising antibacterial and antifungal activities. It has been evaluated against both Gram-positive and Gram-negative bacteria, with effective inhibition observed in strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

-

Study on Lung Cancer Cell Lines

In a recent study, derivatives of this compound were synthesized and tested against lung cancer cells. The results indicated a strong cytotoxic effect, with IC50 values significantly lower than those of conventional chemotherapeutics . -

Antibacterial Efficacy

Another investigation focused on the antibacterial properties of the compound. It was found to inhibit bacterial growth effectively, suggesting its potential as a lead compound for developing new antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.